molecular formula C7H15Cl2N3 B13478298 methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B13478298
M. Wt: 212.12 g/mol
InChI Key: VGQAHEDZOVJUMU-UHFFFAOYSA-N
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Description

Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS 2758000-33-6) is a pyrazole-based compound with the molecular formula C 7 H 15 Cl 2 N 3 and a molecular weight of 212.12 g/mol . Its structure features a 4-methylpyrazole ring linked to a methylaminoethane chain, presenting as a dihydrochloride salt. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological profiles and significant presence in therapeutic agents . This compound serves as a key chemical intermediate for researchers exploring new bioactive molecules. Pyrazole cores are frequently investigated for their potential in multiple therapeutic areas, including as anticancer agents targeting various cell lines and as anti-inflammatory compounds . Furthermore, structurally related pyrazoline derivatives have been identified as potent cannabinoid CB1 receptor antagonists, indicating potential applications in metabolic and central nervous system disorder research . This high-purity chemical building block is intended for use in synthetic chemistry and drug discovery programs to develop novel small-molecule candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

N-methyl-2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-7-5-9-10(6-7)4-3-8-2;;/h5-6,8H,3-4H2,1-2H3;2*1H

InChI Key

VGQAHEDZOVJUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNC.Cl.Cl

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is typically synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their derivatives.

Common Method:

  • Hydrazine Condensation: Condensation of 4-methyl-1H-pyrazole-1-carboxaldehyde or its derivatives with suitable β-ketoesters or β-diketones, followed by cyclization under acidic or basic conditions.

Reaction Conditions:

Step Reagents Solvent Temperature Notes
1 4-methyl-1H-pyrazole-1-carboxaldehyde Ethanol or ethanol-water mixture Reflux Facilitates condensation
2 Hydrazine hydrate Ethanol Reflux Cyclization to form pyrazole ring

Outcome: Formation of 4-methyl-1H-pyrazole derivatives with high regioselectivity.

Alkylation of Pyrazole

  • N-alkylation of the pyrazole nitrogen with 2-bromoethylamine or its derivatives introduces the ethylamine side chain.

Reaction Conditions:

Reagents Solvent Catalyst Temperature Notes
4-methyl-1H-pyrazole Acetone or DMF Potassium carbonate or sodium hydride Room temperature to 60°C Base-mediated alkylation
2-bromoethylamine hydrobromide or hydrochloride Alkyl halide as electrophile

Note: Use of 2-bromoethylamine hydrochloride ensures the amino group is protected as a salt, facilitating regioselective alkylation.

Quaternization and Salt Formation

  • The free base is then reacted with hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions:

  • Dissolution: Dissolve the alkylated pyrazole derivative in a suitable solvent like ethanol or methanol.
  • Acid addition: Add excess concentrated hydrochloric acid under stirring.
  • Temperature: Maintain at room temperature or slightly elevated (around 25°C).
  • Precipitation: The dihydrochloride salt precipitates out upon cooling or solvent evaporation.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Duration Purification Method Yield (%)
Pyrazole synthesis Hydrazine hydrate + aldehyde Ethanol Reflux 4-6 hours Recrystallization 70-85
Alkylation Pyrazole + 2-bromoethylamine hydrochloride DMF 25-60°C 12-24 hours Filtration, washing 60-75
Salt formation Alkylated product + HCl Ethanol Room temp 2-4 hours Filtration, drying 80-90

Research Findings and Variations

Alternative Synthetic Routes

Optimization and Yield Enhancement

  • Use of phase-transfer catalysts or microwave irradiation improves yields.
  • Protecting groups on the amino functionality can be employed to improve selectivity.

Purification Techniques

  • Crystallization from ethanol or acetonitrile is standard.
  • Chromatographic purification (e.g., preparative HPLC) may be used for high purity requirements.

Notes on Experimental Considerations

  • Reaction Monitoring: TLC or NMR to confirm intermediate formation.
  • Safety: Handling hydrazines and halogenated reagents requires appropriate safety precautions.
  • Purity Verification: NMR, IR, and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The protonated amine in the dihydrochloride form can undergo nucleophilic reactions under basic conditions after deprotonation. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
Alkylation Alkyl halide (e.g., CH₃I), K₂CO₃, DMF, 60°CN-Alkylated ethylamine derivative
Acylation Acetyl chloride, Et₃N, DCM, 0°CN-Acetylated derivative
  • Mechanistic Insight : Deprotonation of the ammonium group in basic media generates a free amine, enabling nucleophilic attack on electrophiles like alkyl halides or acyl chlorides.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution preferentially at the 3- and 5-positions due to the electron-donating methyl group at position 4:

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃, H₂SO₄, 0–5°C3-Nitro-4-methylpyrazole derivative
Sulfonation SO₃, H₂SO₄, 50°C3-Sulfo-4-methylpyrazole derivative
  • Regioselectivity : The methyl group directs electrophiles to the meta positions (3 and 5) on the pyrazole ring.

Coordination Chemistry

The pyrazole nitrogen and deprotonated amine can act as ligands for metal ions:

Reaction TypeReagents/ConditionsProductReference
Complexation CuCl₂, H₂O, RTOctahedral Cu(II) complex
Chelation FeCl₃, ethanol, refluxFe(III)-pyrazole coordination polymer
  • Structural Impact : Coordination often stabilizes the metal in a +2 or +3 oxidation state, with the pyrazole ring contributing to π-backbonding.

Redox Reactions

The compound participates in oxidation and reduction reactions:

Reaction TypeReagents/ConditionsProductReference
Oxidation KMnO₄, H₂O, 100°CPyrazole N-oxide derivative
Reduction H₂, Pd/C, ethanol, RTSaturated pyrazoline derivative
  • Oxidation : The pyrazole ring is oxidized to an N-oxide, altering its aromaticity.

  • Reduction : Hydrogenation of the pyrazole ring yields a partially saturated pyrazoline structure.

Cross-Coupling Reactions

The brominated analog (4-bromo derivative) enables catalytic cross-coupling:

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, THFBiaryl-functionalized derivative
  • Scope : The bromine atom at position 4 facilitates coupling with aryl boronic acids, expanding structural diversity.

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

Reaction TypeReagents/ConditionsProductReference
Deprotonation NaOH, H₂O, RTFree amine base
Reprotonation HCl, ethanol, RTDihydrochloride salt recovery
  • Equilibrium : Protonation states influence solubility and reactivity in synthetic workflows .

Stability Under Thermal and pH Conditions

ConditionObservationReference
Thermal (150°C) Decomposition via amine degradation
pH < 2 Stable as dihydrochloride salt
pH 7–10 Partial deprotonation and hydrolysis

Scientific Research Applications

Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C7H15N3Cl2C_7H_{15}N_3Cl_2 and a molecular weight of approximately 198.09 g/mol. It is characterized by a pyrazole ring, which contributes to its biological activity, and is typically encountered as a dihydrochloride salt to enhance its solubility in aqueous solutions, making it crucial for various biological and chemical applications.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound for developing new drugs targeting neurological disorders or inflammatory diseases. Studies on interaction profiles indicate that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential, and further research is necessary to delineate its binding affinities and mechanisms of action at a molecular level.

Pyrazole derivatives, which share structural similarities with this compound, have demonstrated potential as anti-inflammatory and anticancer agents . They have been investigated for their potential as analgesics and in the modulation of neurotransmitter systems. Specific studies suggest that this compound may interact with certain receptors or enzymes involved in these pathways.

Reactivity

The reactivity of this compound largely stems from its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pyrazole moiety may engage in electrophilic aromatic substitution reactions. The dihydrochloride form allows for protonation under acidic conditions, influencing its reactivity in biological systems and synthetic pathways.

Uniqueness

Mechanism of Action

The mechanism of action of methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several pyrazole- and amine-containing dihydrochlorides. Key differences lie in substituent groups, molecular formulas, and applications. Below is a comparative analysis:

Compound Name CAS Number Substituents Molecular Formula Purity Suppliers References
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (Target Compound) Not specified 4-methyl-1H-pyrazol-1-yl, methylamine Likely C₇H₁₄Cl₂N₃* Not given Not listed in evidence
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride 2173992-40-8 4-bromo-1-methyl-1H-pyrazol-3-yl C₇H₁₂BrCl₂N₃ ≥97% CymitQuimica, Aladdin Scientific
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride 1909337-61-6 4-bromo-1H-pyrazol-1-yl C₆H₁₁BrClN₃ Not given American Elements
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride Not specified 1H-pyrazol-4-yl, propan-2-yl substitution Not specified Not given Nanjing Shizhou Biology Technology Co.

*Inferred from bromo-substituted analog (C₇H₁₂BrCl₂N₃) by replacing Br with CH₃.

Key Structural and Functional Differences:

Substituent Effects: The target compound’s 4-methylpyrazole group enhances lipophilicity compared to bromo-substituted analogs (e.g., CAS 2173992-40-8), which may influence bioavailability and receptor binding .

Salt Form: Dihydrochloride salts (e.g., target compound, CAS 2173992-40-8) generally exhibit higher aqueous solubility than mono-hydrochlorides (e.g., CAS 1909337-61-6) .

Positional Isomerism :

  • Compounds like CAS 2173992-40-8 feature a 1-methyl-3-substituted pyrazole, whereas the target compound has a 1H-pyrazol-1-yl group, leading to distinct steric and electronic environments .

Research Findings and Implications

  • Synthetic Utility : Bromo-substituted analogs (CAS 2173992-40-8) are often intermediates in Suzuki-Miyaura coupling reactions, whereas methyl-substituted derivatives like the target compound may serve as stable precursors in medicinal chemistry .
  • Pharmaceutical Relevance : Dihydrochloride salts of pyrazole-containing amines are prevalent in drug impurity profiles (e.g., cimetidine amide dihydrochloride, CAS 52568-80-6), highlighting the need for rigorous analytical characterization .
  • Limitations : Comparative pharmacological data (e.g., IC₅₀, solubility) are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H13Cl2N3C_6H_{13}Cl_2N_3 and a molecular weight of approximately 198.09 g/mol. It is characterized by the presence of a pyrazole ring, which is known to contribute to various biological activities, including antimicrobial and antimalarial effects.

The biological activity of this compound primarily arises from its interactions with specific molecular targets, such as enzymes and receptors. The compound can:

  • Inhibit Enzymatic Activity : By binding to active sites of enzymes, it may reduce their activity.
  • Modulate Receptor Signaling : Interaction with receptors can alter signaling pathways involved in various biological processes.

These interactions lead to a range of biological effects, including antimicrobial and antimalarial activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Antimalarial Activity

The compound has been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of malaria parasites, although further research is needed to fully elucidate its efficacy and mechanism in this context.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with other pyrazole-containing compounds:

Compound NameCAS NumberKey Features
2-(4-Methyl-1H-pyrazol-1-yl)ethylamine dihydrochloride1006458-47-4Similar pyrazole structure; potential for similar activity
2-(5-Methyl-1H-pyrazol-1-yl)ethylamine dihydrochloride2191401-18-8Variation in position of methyl group; different properties
2-(1-Methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride73554848Different substitution pattern; unique pharmacological profile

This table illustrates how this compound stands out due to its specific combination of substituents that may confer distinct biological activities compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibition rates, suggesting its potential as a new antimicrobial agent.
  • Antimalarial Research : Preliminary findings indicated that the compound could effectively inhibit malaria parasite growth in vitro, warranting further investigation into its mechanism and therapeutic potential.
  • Pharmacological Profiling : Ongoing research aims to detail the pharmacodynamics and pharmacokinetics of this compound, focusing on its binding affinities and interaction profiles with biological targets involved in inflammation and neurotransmission pathways .

Q & A

Basic Questions

Q. What are the established synthesis methods for methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, and what analytical techniques are used for characterization?

  • Answer : The compound can be synthesized via nucleophilic substitution or reductive amination reactions. For example, reacting 4-methylpyrazole with a haloethylamine derivative (e.g., 2-chloroethylamine) in a polar aprotic solvent like DMF, followed by purification and dihydrochloride salt formation using HCl gas or aqueous HCl. Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight and stoichiometry .

Q. What are the primary research applications of this compound in chemical and biological studies?

  • Answer : It is commonly used as a building block in organic synthesis for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. In biological studies, it may serve as a precursor for bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or GPCR modulators. Its pyrazole moiety is particularly valuable in designing heterocyclic compounds with tailored pharmacokinetic properties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Standard protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of HCl vapors during salt formation. Spill management requires neutralization with a weak base (e.g., sodium bicarbonate). Institutions should adhere to guidelines like the Chemical Hygiene Plan, emphasizing hazard communication and waste disposal compliance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and purity?

  • Answer : Employ statistical design of experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, stoichiometry). Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error approaches. For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation to narrow optimal conditions efficiently .

Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s reactivity or biological activity?

  • Answer : Systematic validation includes:

  • Replicating experiments under strictly controlled conditions (e.g., humidity, oxygen levels).
  • Cross-validating analytical results using orthogonal techniques (e.g., NMR, X-ray crystallography).
  • Applying multivariate statistical analysis to isolate confounding variables. For biological assays, dose-response curves and competitive binding studies can clarify mechanism-specific effects .

Q. How can computational chemistry be integrated into the experimental design process for studying this compound’s interactions?

  • Answer : Molecular docking simulations can predict binding affinities to biological targets (e.g., enzymes), while molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are useful for studying reaction mechanisms at active sites. These computational insights guide focused experimental assays, reducing resource-intensive screening .

Q. What methodological approaches are used to study the compound’s interactions with biological targets, such as enzymes or receptors?

  • Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics.
  • Fluorescence Polarization : Assesses competitive binding with labeled ligands.
  • Mutagenesis Studies : Identify critical residues in target proteins.
    These methods should be complemented with in silico pharmacophore modeling to rationalize structure-activity relationships .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like pH and temperature. Use membrane separation technologies (e.g., nanofiltration) to enhance purity during workup. Reaction fundamentals (e.g., kinetics, mass transfer) must be modeled using computational fluid dynamics (CFD) to design scalable reactors .

Notes on Data Contradiction and Methodological Rigor

  • Data Triangulation : Combine experimental, computational, and literature data to resolve discrepancies. For example, inconsistent biological activity might arise from impurity profiles; HPLC-MS can identify byproducts .
  • Open Science Practices : Share raw datasets and computational workflows via repositories to enable independent verification .

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